Unveiling the Physicochemical Landscape of tert-Butyl (10-oxodecyl)carbamate: A Technical Guide for Researchers
Unveiling the Physicochemical Landscape of tert-Butyl (10-oxodecyl)carbamate: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl (10-oxodecyl)carbamate, a bifunctional organic molecule of interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound's characteristics for its application in complex synthetic pathways.
Chemical Identity and Molecular Structure
tert-Butyl (10-oxodecyl)carbamate, identified by the CAS Number 133728-28-6, is a carbamate derivative featuring a terminal aldehyde group and a Boc-protected amine. This unique structure makes it a valuable intermediate for the introduction of a C10 spacer with a reactive aldehyde functionality.
Systematic Name: tert-butyl N-(10-oxodecyl)carbamate Molecular Formula: C₁₅H₂₉NO₃ Molecular Weight: 271.40 g/mol
The structural arrangement of tert-Butyl (10-oxodecyl)carbamate is depicted in the following diagram:
Figure 1: Chemical Structure of tert-Butyl (10-oxodecyl)carbamate.
Physicochemical Properties: A Data-Driven Summary
| Property | Value | Source |
| CAS Number | 133728-28-6 | [1] |
| Molecular Formula | C₁₅H₂₉NO₃ | Calculated |
| Molecular Weight | 271.40 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Predicted based on structure |
| LogP | 3.38 | Predicted |
Note on Data: The lack of extensive experimental data highlights the specialized nature of this compound. The predicted values are derived from computational models and should be used as estimations. Researchers are advised to perform their own characterization for precise measurements.
Spectroscopic and Analytical Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the tert-butyl protons around 1.4 ppm, multiplets for the methylene chain protons, a triplet for the methylene group adjacent to the carbamate nitrogen, and a characteristic aldehyde proton signal downfield (around 9.7 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show signals for the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, a series of signals for the methylene carbons of the decyl chain, and a downfield signal for the aldehyde carbonyl carbon.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretch of the carbamate, C=O stretching of the carbamate and the aldehyde, and C-H stretching of the alkyl chain.
-
Mass Spectrometry (MS): The mass spectrum should confirm the molecular weight of 271.40 g/mol , with potential fragmentation patterns corresponding to the loss of the Boc group or cleavage of the alkyl chain.
A standardized workflow for the characterization of a novel or synthesized batch of tert-Butyl (10-oxodecyl)carbamate is proposed below:
Figure 2: Recommended workflow for the synthesis and characterization of tert-Butyl (10-oxodecyl)carbamate.
Handling, Storage, and Safety Considerations
Due to the absence of specific safety data for tert-Butyl (10-oxodecyl)carbamate, standard laboratory safety protocols for handling fine chemicals should be strictly followed. The presence of an aldehyde functional group suggests potential for oxidation and reactivity with nucleophiles.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Protect from light and moisture to prevent degradation. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Stability: The compound is expected to be stable under recommended storage conditions. However, the aldehyde group may be susceptible to oxidation to a carboxylic acid over time, especially if exposed to air.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
References
- Fluorochem. tert-Butyl (10-oxodecyl)
- Cohen, V. I., et al. Functionalized Congener Approach to Muscarinic Antagonists: Analogues of Pirenzepine. Journal of Medicinal Chemistry, 1991, 34(10), 3044–3053.
